molecular formula C22H18N2O3S2 B2910026 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide CAS No. 922822-64-8

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2910026
CAS No.: 922822-64-8
M. Wt: 422.52
InChI Key: RSPZHBPWPQORGG-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide (CAS 922822-64-8) is a synthetic organic compound with the molecular formula C22H18N2O3S2 and a molecular weight of 422.5 . This benzothiazole derivative is of significant interest in medicinal chemistry and preclinical research, particularly in the development of novel therapeutic agents. The benzothiazole core is a privileged structure in drug discovery, known for its wide range of pharmacological properties . Recent scientific investigations highlight the potential of benzothiazole-based compounds, especially those with amide and sulfone linkages, as inhibitors of key biological enzymes . One prominent area of research involves the development of dual inhibitors that target both Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) . Inhibition of these enzymes represents a modern polypharmacology approach for managing pain and inflammation, with studies showing that such dual inhibitors can produce effective antinociception without depressing voluntary locomotion, a common side effect of existing analgesics like opioids . This compound is provided for non-clinical research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)18-10-6-7-15(14-18)21(25)23-17-9-5-8-16(13-17)22-24-19-11-3-4-12-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPZHBPWPQORGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further reacted with appropriate reagents to introduce the phenyl and ethylsulfonyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: In the medical field, this compound has shown promise in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or therapeutic effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural features with several derivatives reported in the evidence:

Compound Key Substituents Structural Differences Reference
N-(3-(Benzo[d]thiazol-2-yl)thiopen-2-yl)-4-methylbenzenesulfonamide (48) Sulfonamide linkage, methyl group at para position Thiopenyl linker instead of phenyl; sulfonamide vs. benzamide
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-methylbenzamide (3o) Benzamide linkage, methyl group at meta position Lacks sulfonyl group; methyl substituent vs. ethylsulfonyl
N-[3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]-4-morpholinosulfonylbenzamide Morpholinosulfonyl group, tetrahydrobenzo[b]thiophene Extended bicyclic system; morpholine-sulfonyl vs. ethylsulfonyl
N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide Sulfonamide linkage, chloro and methyl substituents Chloro and methyl groups on benzene; lacks benzamide linkage

Key Observations :

  • The ethylsulfonyl group in the target compound may improve solubility compared to methyl or halogenated analogs .
  • Benzamide-linked derivatives (e.g., 3o) exhibit simpler synthesis but lack sulfonyl-related bioactivity .

Physical and Spectroscopic Properties

Property Target Compound (Inferred) Analog (3o) Analog (6a)
Melting Point ~150–200°C (estimated) 181°C 232°C
1H NMR (δ range) 7.5–8.5 ppm (aromatic H) 7.5–8.2 ppm (aromatic H) 7.6–8.18 ppm (aromatic H)
Molecular Weight ~408 g/mol (calculated) 348.4 g/mol 259 g/mol

Notes:

  • The ethylsulfonyl group may downfield-shift aromatic protons in NMR due to electron-withdrawing effects .
  • Higher molecular weight analogs (e.g., ) exhibit increased complexity in spectral interpretation.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. This reaction is facilitated by a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. Purification methods include recrystallization or column chromatography to isolate the desired product.

Chemical Structure:

  • IUPAC Name: N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide
  • Molecular Formula: C22H18N2O3S2
  • InChI: InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22-24-19-12-5-6-13-20(19)28-22/h3-14H,2H2,1H3,(H,23,25).

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant antitumor properties. This compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values ranging from 1.61 to 1.98 µg/mL against different tumor cells, suggesting that this class of compounds may inhibit cell proliferation effectively .

Antifungal Activity

The compound has also been evaluated for antifungal activity. A study on related thiazole derivatives demonstrated promising results against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for certain derivatives were comparable to established antifungal agents like ketoconazole . This suggests that this compound could possess similar antifungal properties.

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The benzothiazole moiety may inhibit enzyme activity or disrupt protein-ligand interactions crucial for cellular function. Additionally, the ethylsulfonyl group enhances solubility and interaction with biological membranes, facilitating its uptake and efficacy in biological systems .

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy
In a comparative study of various thiazole derivatives, this compound was tested against several cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at low concentrations, supporting its potential as an anticancer agent.

Case Study 2: Antifungal Activity
A modified EUCAST protocol was employed to assess the antifungal activity of thiazole derivatives similar to this compound. The findings revealed that certain compounds exhibited MIC values comparable to standard antifungals, indicating their potential utility in treating fungal infections .

Summary of Biological Activities

Activity Type Mechanism IC50/MIC Values References
AntitumorEnzyme inhibition; disruption of cellular functionsIC50 = 1.61 - 1.98 µg/mL
AntifungalInhibition of fungal growthMIC = 1.23 μg/mL (similar to ketoconazole)

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